molecular formula C2H8NO2PS B12562543 Phosphonothioic acid, (1-aminoethyl)- CAS No. 188649-76-5

Phosphonothioic acid, (1-aminoethyl)-

Cat. No.: B12562543
CAS No.: 188649-76-5
M. Wt: 141.13 g/mol
InChI Key: MZBJETBJGMAQSM-UHFFFAOYSA-N
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Description

Evolution of Research in Organophosphorus Chemistry

The field of organophosphorus chemistry, which encompasses the study of organic compounds containing phosphorus, has a rich and extensive history. wikipedia.org Initial developments can be traced back nearly two centuries, with significant milestones marking its evolution. nih.gov Early work in the 19th century laid the groundwork for future discoveries. For instance, the synthesis of triethyl phosphate (B84403) was accomplished in 1848 by Franz Voegeli, and tetraethyl pyrophosphate (TEPP) was first synthesized in 1854. mdpi.com The latter was the first organophosphorus compound identified as a cholinesterase inhibitor. mdpi.com

A pivotal moment in the field was the creation of the first compounds featuring a direct carbon-phosphorus (C-P) bond. mdpi.com In 1898, Michaelis reported the synthesis of dialkyl phosphonates containing a P-C bond through the reaction of trialkyl phosphites with alkyl halides. mdpi.com This discovery is often considered, along with the work of Arbuzov, as a foundational moment for modern organophosphorus chemistry. rsc.org

The 20th century saw an acceleration of research, partly driven by the development of new synthetic methods and the identification of potent biological activities. nih.govmdpi.com In the 1930s, the work of Gerhard Schrader at IG Farben led to the synthesis of highly toxic phosphoric acid derivatives. mdpi.com This research path led to the development of two distinct strategies: the creation of less toxic and effective insecticides, and the synthesis of highly toxic compounds for use as chemical warfare agents, such as Tabun, Sarin, and Soman. nih.gov The use of organophosphorus compounds as insecticides peaked in the 1970s. nih.gov

Contemporary research continues to be highly active, with a focus on developing new synthetic methodologies, creating novel ligands for catalysis, and exploring the chemistry of hypervalent phosphorus compounds. ethernet.edu.et The drive for greener and more sustainable chemical processes is also influencing the direction of the organophosphorus industry. rsc.org

Structural Classification and General Significance of Phosphonothioates

Organophosphorus compounds are a broad class of chemicals defined by the presence of a phosphorus atom and at least one organic substituent. wikipedia.org They can be classified in several ways, including by the coordination number of the phosphorus atom or its oxidation state. wikipedia.orgrsc.org The most predominant classes are derivatives of phosphorus(V) and phosphorus(III). wikipedia.org

Phosphonothioates belong to the phosphorus(V) class. Their defining structural feature is a pentavalent phosphorus atom double-bonded to a sulfur atom (a thionophosphoryl group, P=S) and also bonded to carbon and oxygen. nih.gov The general structure of organophosphorus compounds, first outlined by Schrader in 1937, involves a pentavalent phosphorus atom attached to either a sulfur or an oxygen atom, two other groups (often alkoxy groups), and a "leaving group". nih.gov

The replacement of a non-bridging oxygen atom in the phosphate backbone with a sulfur atom is a key modification that confers specific properties. nih.govsigmaaldrich.com This structural change is particularly significant in the field of oligonucleotide therapeutics, where phosphorothioate (B77711) linkages are introduced to increase resistance to nuclease degradation compared to natural phosphodiester linkages. sigmaaldrich.comnih.gov This modification has been found to enhance cellular uptake and bioavailability, making it a common feature in many therapeutic oligonucleotides. nih.govnih.gov

The table below provides a comparison of related organophosphorus functional groups to illustrate the position of phosphonothioates.

Functional GroupGeneral StructureKey Features
Phosphate P(=O)(OR)₃Pentavalent phosphorus with a P=O double bond. Central to many biological molecules. mdpi.com
Phosphonate (B1237965) R−P(=O)(OR')₂Contains one direct phosphorus-carbon (P-C) bond.
Phosphinate R₂−P(=O)(OR')Contains two direct phosphorus-carbon (P-C) bonds.
Phosphorothioate P(=O)(OR)₂(SR') or P(=S)(OR)₃A phosphate analog where one oxygen is replaced by sulfur. Can exist as a phosphorothiolate (B1257650) (P=O, P-S) or a phosphonothioate (P=S, P-O).
Phosphonothioate R−P(=S)(OR')₂A phosphonate analog where the phosphoryl oxygen is replaced by sulfur (P=S bond) and contains a P-C bond.

Contextualization of (1-aminoethyl)phosphonothioic acid within its Chemical Family

Phosphonothioic acid, (1-aminoethyl)- is a specific molecule within the broader class of phosphonothioates. Its structure combines the characteristic phosphonothioic acid group [R-P(=S)(OH)₂] with a (1-aminoethyl) substituent attached to the phosphorus atom. This places it in the sub-family of α-aminoalkylphosphonic acids and their thio-analogs. mdpi.comresearchgate.net

These compounds are structural analogs of natural α-amino acids, where a phosphonic acid group (or its thio-derivative) replaces the carboxylic acid group. researchgate.net This structural similarity is a key reason for the scientific interest in this class of compounds. The synthesis of α-aminophosphonic acids and their derivatives has been an area of extensive research, with numerous methods developed over the years. mdpi.comacs.orgnih.govnih.gov

The specific compound, (1-aminoethyl)phosphonic acid, the oxygen analog of the subject compound, has been studied for decades, with various synthetic approaches reported, including methods to produce optically active versions. acs.org The deamination reactions of 1-aminoalkylphosphonic acids have also been investigated to understand their chemical reactivity and potential transformations. mdpi.com

The introduction of the sulfur atom to create Phosphonothioic acid, (1-aminoethyl)- modifies its chemical properties, such as its acidity, polarity, and potential for interaction with biological systems, distinguishing it from its phosphonate counterpart.

Chemical Data for (1-aminoethyl)phosphonic acid (Oxygen Analog)

PropertyValueSource
IUPAC Name (1-aminoethyl)phosphonic acidPubChem
Molecular Formula C₂H₈NO₃PPubChem
Molecular Weight 125.06 g/mol PubChem
CAS Number 6323-97-3TCI
SMILES CC(N)P(=O)(O)OPubChem

Note: Data provided is for the more widely documented oxygen analog, (1-aminoethyl)phosphonic acid, to provide context due to the limited availability of specific experimental data for its phosphonothioic acid counterpart in public databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188649-76-5

Molecular Formula

C2H8NO2PS

Molecular Weight

141.13 g/mol

IUPAC Name

1-dihydroxyphosphinothioylethanamine

InChI

InChI=1S/C2H8NO2PS/c1-2(3)6(4,5)7/h2H,3H2,1H3,(H2,4,5,7)

InChI Key

MZBJETBJGMAQSM-UHFFFAOYSA-N

Canonical SMILES

CC(N)P(=S)(O)O

Origin of Product

United States

Synthetic Methodologies and Routes for 1 Aminoethyl Phosphonothioic Acid

Precursor Synthesis and Functionalization Strategies

The journey to (1-aminoethyl)phosphonothioic acid begins with the synthesis of suitable precursors that facilitate the introduction of the phosphonate (B1237965) group. A common and effective strategy involves the use of α-amino acids as readily available chiral starting materials. mdpi.com For instance, N-acyl-α-amino acids can be converted into highly reactive 1-(N-acylamino)alkylphosphonium salts. mdpi.com This transformation is often achieved through an electrochemical method involving decarboxylative methoxylation, followed by substitution with triphenylphosphonium tetrafluoroborate. nih.govmdpi.com

These phosphonium (B103445) salts serve as potent electrophiles, primed for reaction with phosphorus nucleophiles. mdpi.com Another approach involves the one-pot synthesis of N-chloroacetyl 1-aminoalkyl phosphonates, which are valuable precursors for further chemical modifications. researchgate.net The synthesis of α-aminophosphonates can also be initiated from aldehydes, amines, and phosphites in multi-component reactions, which builds the core structure in a single step. acs.org

Phosphonylation Reactions: Mechanisms and Stereocontrol

The formation of the C-P bond is the cornerstone of the synthesis. Several named reactions and their modern variants are employed to construct the α-aminophosphonate backbone, with a significant emphasis on controlling the stereochemistry at the α-carbon. nih.gov The biological efficacy of α-aminophosphonic acid derivatives is often dependent on the absolute configuration of the stereogenic α-carbon. nih.gov

The Michaelis-Arbuzov reaction is a classic method for forming a C-P bond. In the context of α-aminophosphonate synthesis, variants of this reaction are highly effective. A notable approach is the reaction of the aforementioned 1-(N-acylamino)alkylphosphonium salts with nucleophilic phosphites, such as dimethyl phosphite (B83602). mdpi.com This Michaelis-Arbuzov-type reaction proceeds via an intermediate that leads to the desired phosphonate ester. mdpi.com

Recent advancements have introduced stereoselectivity to this process. By employing chiral phase-transfer catalysts derived from Cinchona alkaloids, the reaction between racemic phosphonium salts and dimethyl phosphite can yield enantiomerically enriched α-aminophosphonates. nih.gov This organocatalytic α-amidoalkylation provides the final products in high yields and with significant enantiomeric excess (ee). nih.gov

Table 1: Organocatalytic Michaelis-Arbuzov Type Reaction for α-Aminophosphonate Synthesis nih.gov

Substrate (Phosphonium Salt) Catalyst Yield (%) Enantiomeric Excess (ee %)
Salt from N-Boc-Ala Quinine-derived 84 73
Salt from N-Boc-Val Quinine-derived 93 85
Salt from N-Boc-Leu Hydroquinine-derived 98 92
Salt from N-Boc-Phe Quinine-derived 95 88

Reaction conditions: phosphonium salt (0.2 mmol), dimethyl phosphite (0.6 mmol), catalyst (5 mol%), KOH (0.6 mmol) in toluene (B28343) at -70 °C. nih.gov

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to form an α-aminophosphonate. acs.orgnih.gov This method is highly convergent and atom-economical. The reaction mechanism generally involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the phosphite in a Pudovik-type addition. acs.org

Numerous catalysts have been developed to improve the efficiency and selectivity of the Kabachnik-Fields reaction, including Lewis acids like bismuth trichloride (B1173362) and metal salts. acs.org Asymmetric versions, employing chiral catalysts or chiral amines, have been developed to produce optically active α-aminophosphonates. nih.gov For example, a series of optically active α-aminophosphonate derivatives have been synthesized using a chiral pyrrolidine-based organocatalyst, achieving good yields and enantioselectivities. nih.gov

Table 2: Examples of Catalyzed Kabachnik-Fields Reactions nih.govorganic-chemistry.org

Carbonyl Compound Amine Catalyst Conditions Yield (%)
Benzaldehyde (B42025) Aniline Chiral Pyrrolidine Mild 71-90
Various Aldehydes Various Amines Lithium Perchlorate Ambient Temp High
Nitro Compounds Carbonyls Indium / aq. HCl Room Temp High

Direct aminophosphonylation often refers to the Pudovik reaction, which is the nucleophilic addition of H-phosphonates to imines. acs.org This reaction can be performed as a two-step process where the imine is pre-formed or as a one-pot reaction akin to the Kabachnik-Fields condensation. nih.gov The development of enantioselective Pudovik reactions has been a major focus, with chiral catalysts playing a key role. nih.gov For instance, a SPINOL-based phosphoric acid has been used to catalyze the enantioselective reaction of aldimines with diethyl phosphite, affording α-aminophosphonates in high yields and enantioselectivities. nih.gov

Another innovative, transition-metal-free approach involves a multicomponent reaction between an aryne, an imine, and a dialkyl phosphite. acs.org This method provides a mild and efficient route to a variety of α-aminophosphonates. acs.org

Sulfurization Techniques for Phosphonothioate Formation

Once the α-aminophosphonate or its corresponding H-phosphonate diester is synthesized, the crucial step is the introduction of sulfur to form the phosphonothioate linkage. This is typically achieved through an oxidative sulfurization reaction. The choice of sulfurizing agent is critical for efficiency, reaction time, and compatibility with other functional groups.

Elemental sulfur (S₈) is a traditional and cost-effective sulfurizing agent. glenresearch.com The reaction of H-phosphonate diesters with elemental sulfur can be performed under aqueous conditions and is catalyzed by base. acs.org However, this method can be slow and may require harsh conditions. glenresearch.com

To overcome these limitations, more reactive sulfur-transfer reagents have been developed. 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as the Beaucage reagent, is a highly efficient sulfurizing agent that is soluble in common organic solvents like acetonitrile. glenresearch.comresearchgate.net It reacts much faster than elemental sulfur, often completing the sulfurization in seconds to minutes. glenresearch.comtandfonline.com However, it can sometimes lead to the formation of undesired O-oxidized byproducts. researchgate.nettandfonline.com Other reagents, such as tetraethylthiuram disulfide (TETD), have also been developed for the automated synthesis of phosphorothioates. researchgate.net

Table 3: Comparison of Common Sulfurizing Agents glenresearch.comacs.orgresearchgate.nettandfonline.com

Sulfurizing Agent Typical Conditions Reaction Speed Advantages Disadvantages
Elemental Sulfur (S₈) Base catalysis (e.g., pyridine), elevated temp. Slow (minutes to hours) Inexpensive Slow reaction, low solubility
3H-1,2-benzodithiol-3-one 1,1-dioxide Acetonitrile, often with a base Very Fast (seconds) High efficiency, soluble Can cause side reactions (oxidation)
Tetraethylthiuram disulfide (TETD) Room temperature Moderate (~15 min) Good for automated synthesis Slower than Beaucage reagent

The sulfurization of a pure diastereomer of an H-phosphonate diester with these reagents generally proceeds with retention of configuration at the phosphorus center, which is crucial for stereospecific synthesis. tandfonline.com

Chiral Synthesis and Resolution Methods

Achieving enantiomeric purity is paramount for producing biologically active compounds. nih.gov For (1-aminoethyl)phosphonothioic acid, this involves either synthesizing a specific enantiomer directly (asymmetric synthesis) or separating a racemic mixture (resolution).

Asymmetric synthesis is often integrated into the phosphonylation step. As discussed previously, the use of chiral catalysts in Michaelis-Arbuzov and Kabachnik-Fields/Pudovik reactions can directly generate enantiomerically enriched α-aminophosphonates. nih.govnih.gov Another strategy involves using a chiral auxiliary, such as a chiral amine (e.g., (R)-α-methylbenzylamine), to form a chiral imine. Nucleophilic addition of a phosphite to this imine leads to a diastereomeric mixture of α-aminophosphonates, which can often be separated chromatographically before the auxiliary is removed. nih.govresearchgate.net

Chiral resolution is a classical and widely used technique for separating enantiomers. wikipedia.org The most common method involves reacting the racemic α-aminophosphonic or phosphonothioic acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include chiral acids like tartaric acid and camphorsulfonic acid, or chiral bases like brucine (B1667951) and 1-phenylethylamine. wikipedia.org Enzymatic kinetic resolution, which uses an enzyme to selectively react with one enantiomer in a racemic mixture, is another powerful technique. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched α-aminophosphonothioic acids, aiming to control the stereochemistry during the formation of the C-P or C-N bond. One of the key strategies involves the nucleophilic addition of a phosphorus-containing nucleophile to a chiral imine.

A notable example of this approach is the addition of dimethyl thiophosphite (DMTP) to an imine derived from a chiral amine. researchgate.net In a study by Thompson et al., the addition of DMTP to the imine formed from (R)-α-methylbenzylamine and benzaldehyde was investigated. This reaction yielded the corresponding α-aminophosphonothionates with a diastereomeric ratio of 76:24. researchgate.net This method establishes the carbon-phosphorus bond and introduces the sulfur atom in a single step, offering an efficient pathway to the phosphonothioate core structure. The diastereoselectivity is induced by the chiral auxiliary on the imine nitrogen, which directs the approach of the nucleophile. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched (1-aminoethyl)phosphonothioic acid.

ReactantsChiral AuxiliaryPhosphorus SourceDiastereomeric RatioReference
Benzaldehyde, (R)-α-methylbenzylamine(R)-α-methylbenzylamineDimethyl thiophosphite (DMTP)76:24 researchgate.net

Further developments in this area focus on improving the diastereoselectivity of the addition reaction through the use of different chiral auxiliaries, optimizing reaction conditions, and exploring various phosphorus nucleophiles.

Diastereomeric Salt Formation and Separation

The resolution of a racemic mixture of (1-aminoethyl)phosphonothioic acid or its precursors is a classical and widely used method to obtain the pure enantiomers. This technique relies on the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. wikipedia.org

For acidic compounds like phosphonothioic acids, chiral amines are commonly employed as resolving agents. mdpi.com The general principle involves dissolving the racemic phosphonothioic acid and a sub-stoichiometric amount of a single enantiomer of a chiral amine in a suitable solvent. The diastereomeric salt formed from the interaction between the resolving agent and one of the enantiomers of the racemic acid will preferentially crystallize from the solution due to lower solubility. The crystallized salt can then be isolated, and the chiral resolving agent removed by an acid-base extraction to yield the enantiomerically enriched phosphonothioic acid.

While specific data for the resolution of (1-aminoethyl)phosphonothioic acid is not extensively detailed in the reviewed literature, the principles are well-established for analogous phosphonothioic acids. For instance, (S)-1-phenylethylamine has been successfully used as a resolving agent for 1-adamantyl phenylphosphonothioic acid. mdpi.com The choice of solvent is critical in achieving efficient separation, as it influences the solubility of the diastereomeric salts. mdpi.com

Racemic Compound TypeTypical Chiral Resolving AgentsSeparation MethodKey Principle
Phosphonothioic AcidsChiral Amines (e.g., (S)-1-phenylethylamine, Brucine)Fractional CrystallizationDifferential solubility of diastereomeric salts

Enzyme-Catalyzed Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative for the resolution of chiral compounds. Lipases and proteases are commonly used enzymes for the kinetic resolution of racemic mixtures. These enzymes can selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation.

For α-aminophosphonic acid derivatives, lipase-catalyzed reactions have been explored. nih.gov For instance, a lipase-catalyzed Kabachnik-Fields reaction has been reported for the synthesis of α-aminophosphonates with good yields. nih.gov In the context of resolution, lipases can be used for the enantioselective hydrolysis of racemic esters of aminophosphonates. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding acid, which can then be separated from the unreacted ester enantiomer.

While direct enzymatic resolution of (1-aminoethyl)phosphonothioic acid is not prominently documented, studies on the closely related (1-aminoethyl)phosphonic acid provide a strong indication of feasibility. The tandem action of a serine protease and an aminoacylase (B1246476) has been used for the resolution of racemic N-acetyl-α-aminoalkanedioic acid α,ω-diesters, yielding the L-α-aminoalkanedioic acid ω-ester with high optical purity. nih.gov This suggests that a similar enzymatic strategy, potentially involving ester derivatives of (1-aminoethyl)phosphonothioic acid, could be a viable route for its resolution.

Enzyme ClassTypical SubstrateReaction TypePrinciple of Separation
LipasesRacemic esters of aminophosphonatesEnantioselective hydrolysisSeparation of the resulting acid from the unreacted ester
Proteases/AcylasesN-acylated racemic aminophosphonatesEnantioselective deacylationSeparation of the deacylated amine from the unreacted N-acyl derivative

Solid-Phase Synthesis Adaptations

Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and their analogues, offering advantages in terms of purification and automation. nih.gov Adapting the synthesis of (1-aminoethyl)phosphonothioic acid to a solid-phase methodology would be highly valuable for its incorporation into peptide chains.

The solid-phase synthesis of peptides containing phosphonate or phosphonothioate linkages typically involves the use of appropriately protected amino acid analogues that can be coupled to a growing peptide chain on a solid support. researchgate.netmdpi.com For the incorporation of a phosphonothioate, a common strategy involves the on-resin sulfurization of a phosphonate precursor. mdpi.com

In a typical workflow, a protected H-phosphinate derivative of the amino acid is coupled to the resin-bound peptide. This is followed by a sulfurization step to convert the H-phosphinate linkage to a phosphonothioate. mdpi.com Various sulfur-transfer reagents can be employed for this purpose. This approach allows for the site-specific incorporation of the phosphonothioate moiety. While the literature provides protocols for the solid-phase synthesis of oligonucleotides with phosphonothioate linkages and phosphonylated peptides, specific adaptations for the routine incorporation of (1-aminoethyl)phosphonothioic acid into peptides require further dedicated research. mdpi.commdpi.com

Solid-Phase StrategyKey Building BlockCritical StepApplication
Post-coupling sulfurizationProtected H-phosphinate of (1-aminoethyl)phosphonic acidOn-resin sulfurization of the H-phosphinate linkageIncorporation of (1-aminoethyl)phosphonothioic acid into peptides

Chemical Reactivity and Derivatization of 1 Aminoethyl Phosphonothioic Acid

Reactions at the Phosphorus Center

The phosphorus (V) center in (1-aminoethyl)phosphonothioic acid is tetrahedral and electrophilic, making it susceptible to attack by various nucleophiles. The presence of P=S (thiono) and P-OH (hydroxyl) moieties defines its reactivity, which includes hydrolysis, trans-esterification, amidation, and redox reactions.

The hydrolysis of phosphonothioates, such as (1-aminoethyl)phosphonothioic acid, is a critical reaction that can proceed through different pathways, primarily involving the cleavage of the P-S or P-O bonds. The preferred pathway is often influenced by the reaction conditions and the structure of the substrate.

In the hydrolytic degradation of related phosphonothioates, cleavage of the P-S bond is often the favored route as it typically yields less toxic phosphonate (B1237965) products. acs.org However, alkaline hydrolysis can lead to a mixture of products resulting from both P-S and P-O bond scission. acs.org The rate of hydrolysis can be significantly affected by the steric hindrance around the phosphorus center; for instance, studies on S-alkyl O-ethyl phenylphosphonothioates have shown a correlation between the size of the alkanethiolate leaving group and the hydrolysis rates, suggesting that steric accessibility to the sulfur atom plays a crucial role. acs.org

Catalysts can be employed to control the selectivity and rate of hydrolysis. Metal hydroxides like lithium hydroxide (B78521) (LiOH) have been used for the hydrolysis of phosphonothioates, although reactions may require extended periods at room temperature. acs.org More complex catalytic systems, such as those involving molybdocene dichloride, have been shown to specifically promote P-S bond cleavage. acs.org Acid-catalyzed hydrolysis is also a common method for cleaving ester groups in related phosphonate and phosphinate compounds, often requiring elevated temperatures. nih.govorganic-chemistry.org For (1-aminoethyl)phosphonothioic acid, solvolysis in an alcoholic solvent under acidic or basic conditions would lead to the corresponding ester derivatives.

Table 1: General Conditions for Phosphonothioate Hydrolysis

Catalyst/Conditions Predominant Cleavage Research Findings Citation
Alkaline (e.g., NaOH) P-S and P-O Yields a mixture of products; rate shows little correlation with leaving group size. acs.org
Metal Hydroxides (e.g., LiOH) P-O Can achieve selective cleavage of a P-O bond in specific substrates. acs.org
Molybdocene Dichloride P-S Promotes selective P-S scission; rate is dependent on steric accessibility to the sulfur. acs.org

Trans-esterification is a fundamental reaction for modifying the ester groups of organophosphorus compounds. wikipedia.org This process involves the exchange of an alkoxy group of an ester with an alcohol, and it can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of (1-aminoethyl)phosphonothioic acid, which exists as an acid, esterification would be the initial step, followed by trans-esterification to introduce different alkoxy groups. The direct esterification of phosphonic acids can be achieved using various reagents, including orthoesters. nih.gov For P-chiral compounds, trans-esterification reactions, for example using lithium alkoxides, can proceed with a high degree of stereoselectivity, often resulting in an inversion of the configuration at the phosphorus center. researchgate.net

Amidation at the phosphorus center involves the formation of a phosphonamidothioate linkage. This can be achieved through the oxidative coupling of H-phosphonothioates with amines. diva-portal.org A common method for the amidation of related H-phosphonate and H-phosphinate linkages involves using a mixture of carbon tetrachloride (CCl4) and an amine. nih.gov For (1-aminoethyl)phosphonothioic acid, this would require prior reduction to the corresponding H-phosphonothioic acid. The stability of the resulting P-N bond can vary; studies have shown that phosphonamidate linkages derived from primary amines tend to be more stable under acidic conditions than those derived from secondary amines. nih.gov

The phosphorus and sulfur atoms in (1-aminoethyl)phosphonothioic acid are subject to oxidative transformations. The phosphorus atom is in the +5 oxidation state, but the thiono sulfur (P=S) can be oxidized to an oxo group (P=O). This conversion is a common reaction in the metabolism of thionophosphorus pesticides.

Conversely, the corresponding H-phosphonothioate, where phosphorus is in the +3 oxidation state, can be readily oxidized to the P(V) state. Various oxidizing agents, including iodine/water, elemental sulfur, or selenium, can be used to convert H-phosphonate derivatives into different phosphorus(V) compounds. The selective oxidation of phosphonates to phosphates has also been demonstrated using systems like copper(II)/hydrogen peroxide (Cu(II)/H₂O₂) at alkaline pH. nih.gov This process is believed to proceed through an intramolecular electron transfer within a Cu(II)-phosphonate complex. nih.gov

Reduction of the phosphonothioic acid group is less common but conceivable under strong reducing conditions.

Reactions at the Thioate Moiety

The thioate group (P=S), also referred to as a phosphorothioate (B77711) group in broader contexts, is a key functional feature that imparts unique reactivity to the molecule compared to its phosphonate oxygen-analogue. nih.govsigmaaldrich.com

S-Alkylation and S-Acylation

The sulfur atom in the phosphonothioate group is a soft nucleophile and is susceptible to electrophilic attack. This allows for selective S-alkylation reactions. The alkylation of phosphorothioates with alkyl halides (such as alkyl iodides) is a chemoselective process that occurs readily, often in a mixture of water and an organic solvent. acs.org This reaction is a cornerstone of the S-Acylthioethyl (SATE) prodrug approach, where a thioester is formed on a phosphorus-based acidic group.

S-acylation, the attachment of an acyl group to the sulfur atom, can also occur, forming a thioester linkage. This type of modification is analogous to the S-acylation of cysteine residues in proteins, a reversible process involving the formation of a labile thioester bond. acs.orgnih.gov In the context of (1-aminoethyl)phosphonothioic acid, S-acylation would yield a mixed anhydride-like structure, which could serve as a reactive intermediate or a prodrug motif.

Desulfurization Reactions

The conversion of the phosphonothioate (P=S) group to the corresponding phosphonate (P=O) is a known transformation termed desulfurization. This reaction is typically oxidative. For example, phosphorothioate linkages in oligonucleotides have been shown to undergo desulfurization to phosphate (B84403) diesters in the presence of oxidizing agents like peroxides. nih.gov This oxidative process highlights the sensitivity of the P=S bond to certain chemical environments. Metal-free reductive desulfurization methods have also been developed for various organosulfur compounds, which could potentially be adapted for phosphonothioates, using reagents like phosphites in combination with a silane (B1218182) reductant. nih.gov

Table 1: Comparison of Reactions at the Thioate Moiety

Reaction Type Reagent Class Product Type Bond Formed
S-Alkylation Alkyl Halides (e.g., R-I) S-Alkyl Phosphonothioate Ester P-S-R
S-Acylation Acyl Halides (e.g., RCO-Cl) S-Acyl Phosphonothioate Ester P-S-C(O)R

| Oxidative Desulfurization | Oxidizing Agents (e.g., H₂O₂) | Phosphonate | P=O |

Formation of Analogues and Prodrugs for Research Applications

The chemical reactivity of (1-aminoethyl)phosphonothioic acid allows for the synthesis of various analogues and prodrugs, which are essential tools for chemical biology and medicinal chemistry research. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often used to overcome issues like poor membrane permeability of charged molecules like phosphonic acids. nih.govfrontiersin.org

The negatively charged phosphonothioate group can be masked by forming neutral esters. Common prodrug strategies for phosphonates, which are applicable here, include the formation of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. researchgate.netnih.gov These esters are designed to be cleaved by intracellular enzymes, releasing the active compound. nih.gov The S-alkylation of the thioate moiety is a direct route to such prodrugs. For instance, the reaction with pivaloyloxymethyl iodide (POM-I) would yield an S-POM derivative. acs.org

Similarly, the amino group can be modified to create peptidomimetic prodrugs. By coupling amino acids or small peptides to the amino group of (1-aminoethyl)phosphonothioic acid, researchers can create derivatives that are recognized by peptide transporters, potentially enhancing cellular uptake. frontiersin.org

Table 2: Examples of Prodrug Strategies for Phosph(on)ates

Prodrug Type Masked Group Example Moiety Reference
Acyloxyalkyl Esters Phosphonate/Thioate Pivaloyloxymethyl (POM) nih.gov
Alkyloxycarbonyloxyalkyl Esters Phosphonate/Thioate Isopropoxycarbonyloxymethyl (POC) frontiersin.org
S-Acylthioethyl (SATE) Esters Phosphonate/Thioate S-Acetylthioethyl researchgate.net
Phosphoramidates Phosphonate/Thioate Amino Acid Esters (ProTide) nih.gov

| Peptidomimetic Prodrugs | Amino Group | Dipeptide Conjugates | frontiersin.org |

Coordination Chemistry and Metal Complexation

Aminophosphonic acids are well-known for their strong metal-chelating properties, and they form stable complexes with a variety of metal ions. nih.gov These properties are relevant in fields ranging from analytical chemistry to medicine, where aminophosphonate complexes of metals like gadolinium and technetium are used as MRI contrast agents and radiopharmaceuticals, respectively. nih.gov

(1-aminoethyl)phosphonothioic acid, as a thio-analogue, is also expected to be an effective ligand. It possesses multiple potential donor atoms: the nitrogen of the amino group, the oxygen atoms of the phosphonothioate hydroxyls, and the sulfur atom of the thioate group. This combination of "hard" (N, O) and "soft" (S) donors makes it a versatile ligand capable of coordinating with a wide range of metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

The presence of the soft sulfur donor may impart a higher affinity for soft metal ions such as copper(I), silver(I), mercury(II), and platinum(II) compared to its phosphonate analogue. The ligand could act in a bidentate fashion, coordinating through the amino nitrogen and a thioate oxygen/sulfur (forming a chelate ring), or potentially as a bridging ligand in polynuclear complexes. The combination of aminophosphonate and a metal center can lead to synergistic properties and novel biological activities. mdpi.com The specific coordination mode would depend on factors like the metal ion, pH, and stoichiometry.

Stereochemical Aspects and Conformational Analysis

Chirality at the Phosphorus Center

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphonate (B1237965) group of (1-aminoethyl)phosphonic acid results in the formation of phosphonothioic acid, (1-aminoethyl)-. This modification renders the phosphorus atom a stereogenic center, a feature often referred to as P-chirality. The phosphorus atom is bonded to four different groups: a hydroxyl group, a thiol group (in its thione tautomeric form, P=S), the (1-aminoethyl) group, and a hydrogen atom (or an ester oxygen in derivatives).

This P-chiral center can exist in two distinct configurations, designated as (R_p)- and (S_p)- according to the Cahn-Ingold-Prelog priority rules. The synthesis of P-chiral phosphonothioates with high stereoselectivity is a significant challenge in organophosphorus chemistry. Methods to achieve this include the use of chiral auxiliaries or stereospecific reactions where the configuration at the phosphorus atom is controlled. For instance, research on other phosphonothioates has shown that direct, metal-free S-arylation of phosphorothioate (B77711) diesters can proceed with full retention of configuration at the stereogenic phosphorus atom, providing a pathway to P-chiral products. researchgate.net Similarly, the hydrolysis of phosphonothioates bearing a chiral binaphthyl group has been demonstrated to proceed with high diastereoselectivity (>95:5), affording P-stereogenic phosphonothioic acids through an axis-to-center chirality transfer mechanism. nih.gov

Chirality at the Alpha-Carbon of the Aminoethyl Moiety

Independent of the phosphorus center, the (1-aminoethyl) moiety contains its own stereocenter at the alpha-carbon (C1), the carbon atom bonded to the amino group, the methyl group, the phosphorus atom, and a hydrogen atom. This gives rise to two enantiomeric forms: (R)-(1-aminoethyl)phosphonothioic acid and (S)-(1-aminoethyl)phosphonothioic acid. ebi.ac.uk

The synthesis of enantiomerically pure α-aminophosphonic acids and their derivatives is a well-established field. wiley-vch.de Asymmetric synthesis strategies are often employed to selectively produce one enantiomer. For the analogous (1-aminoethyl)phosphonic acid, asymmetric hydrogenation of an N-acyl-α,β-dehydroamino phosphonate precursor using a chiral rhodium catalyst has been shown to produce the L-(S)-enantiomer with high enantiomeric excess. wiley-vch.de Such methods are directly applicable to the synthesis of the chiral building blocks needed for phosphonothioic acid, (1-aminoethyl)-. The enantiomeric purity of these compounds can often be enhanced through crystallization. wiley-vch.de

Diastereomeric and Enantiomeric Relationships

With two distinct chiral centers—one at the phosphorus atom and one at the alpha-carbon—phosphonothioic acid, (1-aminoethyl)- can exist as a total of four stereoisomers. These isomers exist as two pairs of enantiomers. The relationship between isomers from different enantiomeric pairs is diastereomeric. wiley-vch.de

The four stereoisomers are:

(R_p, R_c)-phosphonothioic acid, (1-aminoethyl)-

(S_p, S_c)-phosphonothioic acid, (1-aminoethyl)-

(R_p, S_c)-phosphonothioic acid, (1-aminoethyl)-

(S_p, R_c)-phosphonothioic acid, (1-aminoethyl)-

The table below outlines the relationships between these stereoisomers.

Isomer 1Isomer 2Relationship
(R_p, R_c)(S_p, S_c)Enantiomers
(R_p, S_c)(S_p, R_c)Enantiomers
(R_p, R_c)(R_p, S_c)Diastereomers
(R_p, R_c)(S_p, R_c)Diastereomers
(S_p, S_c)(R_p, S_c)Diastereomers
(S_p, S_c)(S_p, R_c)Diastereomers

Conformational Preferences and Rotational Isomerism

The three-dimensional structure of phosphonothioic acid, (1-aminoethyl)- is further defined by the rotation around its single bonds, leading to various conformations. The conformational analysis of organophosphorus compounds often relies on theoretical and computational methods to determine the most stable arrangements. wiley-vch.de For this molecule, the key rotatable bonds are the phosphorus-carbon (P-C) bond and the alpha-carbon to methyl-carbon (Cα-Cβ) bond.

Rotation around the Cα-Cβ bond of the ethyl group leads to classic staggered and eclipsed conformations. The staggered conformations are energetically favored due to minimized steric hindrance.

The table below summarizes the principal rotational isomers.

Rotatable BondPossible ConformationsDescription
P-CαGauche, Anti-periplanarDescribes the torsional angle between the largest substituents on the P and C atoms.
Cα-Cβ (Methyl)Staggered, EclipsedDescribes the orientation of the H atoms on the methyl group relative to the P, N, and H on the alpha-carbon. Staggered is favored.

Influence of Stereoisomerism on Molecular Recognition (non-clinical)

The distinct stereochemistry of each isomer of phosphonothioic acid, (1-aminoethyl)- is critical for its interaction with other chiral molecules, a process known as chiral recognition. mdpi.com Enantiomers and diastereomers, having different three-dimensional arrangements of their functional groups, will interact differently with the chiral environments of biological macromolecules like enzymes or receptors.

Research has explicitly demonstrated the importance of P-stereogenic centers in molecular recognition. For example, P-stereogenic O-binaphthyl phosphonothioic acids have been successfully used as chiral discriminating agents to distinguish between the enantiomers of chiral aliphatic amines. nih.gov This indicates that the configuration at the phosphorus center directly influences the formation of diastereomeric complexes (salts) that can be distinguished, for instance, by NMR spectroscopy. nih.gov

Furthermore, in the context of oligonucleotides, the chirality of phosphorothioate linkages (which are structurally related to phosphonothioic acids) has a profound impact on molecular interactions. Different P-chiral isomers can alter the stability of DNA structures and modulate interactions with enzymes. This highlights that the specific orientation of the sulfur atom at the phosphorus center is a key determinant of biological and chemical activity. The development of sensor arrays capable of broad chiral recognition underscores the principle that different enantiomers and diastereomers present unique interaction profiles. mdpi.comnih.gov Therefore, the four stereoisomers of phosphonothioic acid, (1-aminoethyl)- are expected to exhibit distinct behaviors in non-clinical molecular recognition assays.

Advanced Spectroscopic and Structural Elucidation Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton, carbon, and phosphorus signals.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For Phosphonothioic acid, (1-aminoethyl)-, ¹H, ¹³C, and ³¹P are the most critical nuclei for analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the 1-aminoethyl group. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton would appear as a more complex multiplet, specifically a quartet of doublets, due to coupling to both the methyl protons and the phosphorus atom. The amine (NH₂) protons would typically appear as a broad signal, though its appearance can vary with solvent and pH.

¹³C NMR: The carbon NMR spectrum would display two signals corresponding to the two carbon atoms of the ethyl group. Both signals would appear as doublets due to one-bond (¹JCP) and two-bond (²JCP) coupling with the ³¹P nucleus. The magnitude of these coupling constants provides valuable structural information. nih.gov

³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. While the chemical shift for the oxygen analogue, (R)-(-)-1-aminoethyl phosphonic acid, has been reported at 23.05 ppm, the substitution of oxygen with sulfur in Phosphonothioic acid, (1-aminoethyl)- would cause a significant downfield shift. lincoln.ac.nz The ³¹P nucleus is sensitive to its electronic environment, and the less electronegative sulfur atom results in a less shielded phosphorus nucleus. The signal would be proton-coupled, showing splitting from adjacent protons, though broadband proton decoupling is often used to simplify the spectrum to a singlet.

¹⁵N NMR: For isotopically enriched samples, ¹⁵N NMR could provide information about the amino group's electronic environment. The signal would be expected to show coupling to the protons on the adjacent carbon.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for Phosphonothioic acid, (1-aminoethyl)- based on its phosphonic acid analogue. Data for the phosphonic acid analogue is used as a reference.

NucleusGroupPredicted Chemical Shift (δ)Expected MultiplicityJ-Coupling (Hz)Reference for Analogue Data
¹H-CH₃~1.3 ppmDoublet³JHH ≈ 7 Hz chemicalbook.com
¹H-CH(N)-P~3.1 ppmQuartet of Doublets³JHH ≈ 7 Hz, ²JHP ≈ 15 Hz chemicalbook.com
¹³C-CH₃~16 ppmDoublet²JCP nih.govchemicalbook.com
¹³C-CH(N)-P~50 ppmDoublet¹JCP ≈ 140-155 Hz nih.govmdpi.com
³¹PP=S> 25 ppm (predicted)Singlet (decoupled)N/A lincoln.ac.nz

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org For Phosphonothioic acid, (1-aminoethyl)-, a cross-peak would be observed between the methyl (-CH₃) and methine (-CH) proton signals, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, typically ¹³C. It would show a correlation peak between the methyl protons and the methyl carbon, and another between the methine proton and the methine carbon, confirming the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and heteronuclei. Key correlations would include the methyl protons to the methine carbon and, importantly, protons to the phosphorus atom (¹H-³¹P), which would definitively link the ethyl group to the phosphonothioate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between nuclei, which is crucial for determining stereochemistry and conformation. youtube.com For example, NOESY could reveal spatial relationships between the protons of the aminoethyl group and help define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule and for gaining structural insights through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. copernicus.org This technique can easily distinguish between Phosphonothioic acid, (1-aminoethyl)- (C₂H₈NO₂PS) and its oxygen analogue (C₂H₈NO₃P) due to the mass difference between sulfur and oxygen. The high mass accuracy (typically < 5 ppm) is essential for unambiguous formula confirmation.

Table 2: Calculated Exact Masses for Phosphonothioic acid, (1-aminoethyl)- and its Analogue.

Compound NameMolecular FormulaCalculated Exact Mass [M+H]⁺ (Da)
Phosphonothioic acid, (1-aminoethyl)-C₂H₈NO₂PS158.0035
(1-aminoethyl)phosphonic acidC₂H₈NO₃P142.0264

In tandem mass spectrometry, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the molecule's structure and bond strengths. For Phosphonothioic acid, (1-aminoethyl)-, characteristic fragmentation pathways would likely involve:

Loss of ammonia (B1221849) (NH₃) from the protonated molecule.

Cleavage of the carbon-phosphorus (C-P) bond.

Loss of water (H₂O) or hydrogen sulfide (B99878) (H₂S). The presence of sulfur can influence fragmentation, potentially leading to unique product ions not observed for the oxygen analogue. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. uniroma1.it

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. Key expected absorptions for Phosphonothioic acid, (1-aminoethyl)- include broad O-H stretching from the phosphonothioic acid group, N-H stretching from the amino group, and C-H stretching from the ethyl group. libretexts.orgvscht.cz The most diagnostic band to differentiate it from its phosphonic acid analogue is the P=S stretch, which is expected at a significantly lower wavenumber (typically 600-850 cm⁻¹) than the P=O stretch (typically 1200-1300 cm⁻¹). nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures scattered light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The P=S double bond often produces a strong and easily identifiable signal in Raman spectra, making it an excellent method for confirming the presence of the thiono group.

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
O-H (in P-OH)Stretch, hydrogen-bonded2500-3300 (broad)IR
N-HStretch3200-3500IR
C-H (sp³)Stretch2850-3000IR, Raman
N-HBend1550-1650IR
P=SStretch600-850IR, Raman
P-OStretch900-1100IR

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality of molecules. It relies on the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption, or dichroism, provides information about the stereochemical features of the molecule.

For a chiral molecule like "(1-aminoethyl)phosphonothioic acid," which exists as (R) and (S) enantiomers, CD spectroscopy would be an invaluable tool. Each enantiomer would be expected to produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration and conformation of the molecule in solution.

Theoretical Application and Research Goals:

Determination of Absolute Configuration: By comparing the experimental CD spectrum of a synthesized sample of "(1-aminoethyl)phosphonothioic acid" to the theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer), the absolute configuration of the synthesized compound could be determined.

Conformational Analysis: The CD spectrum is highly sensitive to the solution-state conformation of a molecule. For "(1-aminoethyl)phosphonothioic acid," this would allow for the study of the preferred spatial arrangement of the amino, ethyl, and phosphonothioate groups.

Purity and Enantiomeric Excess: CD spectroscopy can be used to determine the enantiomeric purity of a sample. The intensity of the CD signal is proportional to the concentration of the chiral species, allowing for the quantification of the enantiomeric excess in a mixture. cymitquimica.com

While specific CD spectral data for "(1-aminoethyl)phosphonothioic acid" is not available in the reviewed literature, the table below illustrates the type of data that would be generated in such an analysis, based on general principles of the technique.

ParameterDescriptionExpected Observation for (1-aminoethyl)phosphonothioic acid
λmax (nm) Wavelength of maximum absorption difference.Specific wavelengths corresponding to electronic transitions within the molecule's chromophores.
Δε (M-1cm-1) Molar circular dichroism.Positive or negative values indicating the sign of the Cotton effect for each enantiomer.
[θ] (deg cm2 dmol-1) Molar ellipticity.A measure of the rotation of circularly polarized light, directly proportional to Δε.

This table represents a hypothetical data structure for illustrative purposes, as experimental data for the target compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to construct a detailed model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For "(1-aminoethyl)phosphonothioic acid," a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure, including the absolute configuration of the chiral center. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Theoretical Application and Research Goals:

Unambiguous Structural Elucidation: X-ray crystallography would provide the exact three-dimensional coordinates of all atoms in the molecule, confirming the connectivity and stereochemistry.

Analysis of Intermolecular Forces: The crystal structure would reveal how individual molecules of "(1-aminoethyl)phosphonothioic acid" interact with each other in the solid state, which can influence physical properties such as melting point and solubility.

Conformational Polymorphism: It would be possible to investigate if the compound can crystallize in different forms (polymorphs), each with a unique crystal packing and potentially different physical properties.

Although no crystal structure for "Phosphonothioic acid, (1-aminoethyl)-" has been reported in the searched literature, the following table presents the kind of crystallographic data that would be obtained from such a study. This data is based on typical values for small organic molecules.

Crystallographic ParameterDescriptionIllustrative Value for a Hypothetical Crystal of (1-aminoethyl)phosphonothioic acid
Crystal System The symmetry class of the crystal lattice.e.g., Monoclinic
Space Group The specific symmetry group of the crystal.e.g., P21/c
Unit Cell Dimensions (Å) The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = X.XXX, b = Y.YYY, c = Z.ZZZ, α = 90°, β = XX.XX°, γ = 90°
Volume (Å3) The volume of the unit cell.XXX.X
Z The number of molecules per unit cell.4
Density (calculated) (g/cm3) The calculated density of the crystal.X.XXX
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%

This table represents a hypothetical data structure for illustrative purposes, as experimental data for the target compound is not publicly available.

Computational and Theoretical Investigations of 1 Aminoethyl Phosphonothioic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing detailed insights into the molecular properties of organophosphorus compounds.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For (1-aminoethyl)phosphonothioic acid, this process would involve finding the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-31G+(d,p) or larger, are commonly employed for this purpose. nih.gov

The optimized geometry would reveal key structural parameters. Based on data for analogous phosphonates and thioates, the P=S double bond is expected to be significantly longer than a P=O bond, and the P-C and P-O bond lengths would be influenced by the presence of the sulfur atom and the amino group. The electronic structure analysis, including the distribution of electron density and the nature of molecular orbitals, can also be elucidated. Natural Bond Orbital (NBO) analysis would likely show a significant polarization of the P=S bond and charge delocalization involving the amino and phosphonothioate groups.

Table 1: Predicted Geometric Parameters for (1-aminoethyl)phosphonothioic acid (Thiono form) based on DFT Calculations of Analogous Compounds

ParameterPredicted Value (Å)
P=S Bond Length1.95 - 2.05
P-C Bond Length1.80 - 1.85
P-O Bond Length1.55 - 1.60
C-N Bond Length1.45 - 1.50

Note: These values are hypothetical and based on typical bond lengths in related organophosphorus compounds.

(1-aminoethyl)phosphonothioic acid can exist in different isomeric and tautomeric forms. A key equilibrium is the thiono-thiolo tautomerism, where the sulfur atom can be either double-bonded to the phosphorus (thiono form, P=S) or single-bonded to phosphorus with the proton shifting from an oxygen to the sulfur (thiolo form, P-SH).

Computational methods can predict the relative stabilities of these tautomers by calculating their Gibbs free energies. cdnsciencepub.comacs.orgmdpi.com Studies on similar H-phosphonothioates have shown that the equilibrium can be influenced by the substituents on the phosphorus atom and the solvent environment. mdpi.com The pentavalent thiono form is often more stable than the trivalent thiolo form. mdpi.com The transition state connecting these tautomers can also be located to determine the energy barrier for the isomerization process.

Table 2: Hypothetical Relative Energies of (1-aminoethyl)phosphonothioic acid Tautomers

TautomerRelative Gibbs Free Energy (kcal/mol)
Thiono form0.0 (Reference)
Thiolo form+5 to +15

Note: This table presents a hypothetical energy profile based on general trends for phosphonothioic acids.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts. nih.govnih.gov For (1-aminoethyl)phosphonothioic acid, the ³¹P NMR chemical shift would be particularly informative. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the nature of its substituents. Calculations for a range of organophosphorus compounds have shown that scaling the calculated values can lead to excellent agreement with experimental data. nih.gov Predictions for ¹H and ¹³C NMR spectra can also be performed to aid in the complete assignment of all resonances. mdpi.com

Table 3: Predicted NMR Chemical Shifts (ppm) for (1-aminoethyl)phosphonothioic acid

NucleusPredicted Chemical Shift Range (ppm)
³¹P70 - 90
¹H (α-CH)3.0 - 4.0
¹³C (α-C)45 - 55

Note: These are representative values based on calculations for similar organophosphorus compounds and may vary with the specific computational method and solvent model used.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level, yield a set of harmonic frequencies that can be scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. nih.gov The predicted IR spectrum would show characteristic peaks for the P=S, P-O, N-H, and C-H stretching and bending vibrations, providing a vibrational fingerprint of the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govacs.org

(1-aminoethyl)phosphonothioic acid possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by numerically integrating Newton's equations of motion for the atoms of the molecule. rsc.org Over the course of a simulation, the molecule will sample different conformations, and the resulting trajectory can be analyzed to identify the most populated and energetically favorable conformers. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

The behavior of (1-aminoethyl)phosphonothioic acid in a biological or chemical system is heavily influenced by its interactions with the solvent, typically water. MD simulations with explicit solvent molecules provide a detailed picture of the solvation process. tandfonline.comresearchgate.net

By analyzing the simulation trajectories, one can characterize the hydrogen bonding network between the amino and phosphonothioate groups of the solute and the surrounding water molecules. The radial distribution functions can reveal the structure of the solvation shells around different parts of the molecule. acs.org Furthermore, the free energy of solvation, a key determinant of a molecule's solubility, can be calculated using advanced simulation techniques. Studies on related organophosphorus compounds have shown that the interplay of hydrophobic and hydrophilic interactions governs their behavior in aqueous solutions. nih.gov

Biochemical Interactions and Mechanistic Studies Excluding Clinical Human Trials

Enzyme Inhibition Mechanisms and Kinetics (in vitro and in silico)

(1-aminoethyl)phosphonic acid, an analog of the amino acid alanine (B10760859), is known to interact with various enzymes, often acting as a competitive inhibitor due to its structural similarity to natural substrates.

Target Identification and Validation for Research Probes

Research has identified several enzymes as targets for (1-aminoethyl)phosphonic acid. These interactions have been quantified through measurements of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The compound has been shown to inhibit bacterial enzymes involved in cell wall synthesis as well as mammalian peptidases. libretexts.org

Key enzyme targets identified in vitro for (1-aminoethyl)phosphonic acid include:

UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF): An essential enzyme in bacterial peptidoglycan biosynthesis.

Cytosol aminopeptidase (B13392206): A metallo-peptidase involved in the final stages of protein degradation.

Aminopeptidase N: A zinc-dependent enzyme that cleaves amino acids from the N-terminus of peptides.

The inhibitory activity against these enzymes validates (1-aminoethyl)phosphonic acid and its derivatives as potential research probes for studying the mechanisms of these enzymatic reactions. frontiersin.org

Table 1: In Vitro Enzyme Inhibition Data for (1-aminoethyl)phosphonic acid

Target EnzymeOrganismInhibition Value (Ki)Inhibition Value (IC50)
UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligaseStaphylococcus epidermidis-930,000 nM
Cytosol aminopeptidaseBovine42,000 nM-
Aminopeptidase NPorcine-240,000 nM

Data sourced from BindingDB. Note: These values represent the affinity of the inhibitor for the enzyme; lower values indicate greater potency.

Mechanistic Insight into Enzyme Active Site Interactions

The inhibitory action of aminophosphonates like (1-aminoethyl)phosphonic acid typically stems from their ability to mimic the transition state of the substrate in an enzymatic reaction or to act as a direct structural analog of the substrate. researchgate.net The phosphonate (B1237965) group is tetrahedral, resembling the transition state of peptide bond hydrolysis, which allows it to bind tightly within the active site of peptidases. researchgate.net

For metalloenzymes, such as Aminopeptidase N, the phosphonic acid group can chelate the metal ion (often zinc) in the active site, which is crucial for catalysis. youtube.com This interaction, combined with the binding of the aminoethyl side chain in the substrate recognition pocket, leads to potent competitive inhibition. libretexts.orgyoutube.com In silico modeling and spectroscopic studies of related inhibitors suggest that the phosphonate group directly coordinates with the active site metal, while the rest of the molecule occupies substrate-binding pockets. nih.gov The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. youtube.com It consists of amino acid residues that form temporary bonds with the substrate (the binding site) and residues that catalyze the reaction (the catalytic site). youtube.com

Reversible vs. Irreversible Inhibition Modes

The nature of enzyme inhibition can be either reversible or irreversible. libretexts.org

Reversible inhibition involves non-covalent interactions (like hydrogen bonds or ionic bonds) between the inhibitor and the enzyme. sigmaaldrich.com This inhibition can be overcome by increasing the substrate concentration. libretexts.org Reversible inhibitors can be classified as competitive, non-competitive, or uncompetitive. ucl.ac.uk

Competitive inhibitors bind to the active site, preventing the substrate from binding. libretexts.org The inhibition by (1-aminoethyl)phosphonic acid of the enzymes listed in Table 1 is characteristic of competitive inhibition.

Non-competitive inhibitors bind to a site other than the active site (an allosteric site) and reduce the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

Irreversible inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. libretexts.org While some organophosphorus compounds are known irreversible inhibitors (e.g., nerve agents that target acetylcholinesterase), the inhibition by simple aminophosphonic acids like (1-aminoethyl)phosphonic acid is generally considered reversible. libretexts.orgnih.gov The lack of a highly reactive leaving group on the phosphorus atom makes the formation of a stable covalent bond with the enzyme's active site residues (like serine or cysteine) less likely under normal physiological conditions. sigmaaldrich.com

Receptor Binding and Ligand-Receptor Interactions (in vitro and in silico)

While primarily studied for their enzyme-inhibiting properties, phosphonates can also interact with receptors.

Affinity and Selectivity Profiling

Affinity is a measure of the strength of binding between a ligand and a receptor, while selectivity refers to a ligand's preference for binding to a specific receptor over others. For (1-aminoethyl)phosphonic acid, the available data on its interaction with non-enzyme receptors is sparse. However, its affinity for various enzyme targets has been profiled, as shown in Table 1.

The Ki and IC50 values provide a quantitative measure of affinity. The data indicates a micromolar affinity for the listed enzymes, suggesting a moderate level of potency. The selectivity profile can be inferred by comparing the affinity across different targets. For instance, the compound shows a higher affinity for Cytosol aminopeptidase (Ki = 42 µM) than for Aminopeptidase N (IC50 = 240 µM) or MurF ligase (IC50 = 930 µM), suggesting some degree of selectivity.

Competitive Binding Assays

Competitive binding assays are a common in vitro method to determine the affinity of a test compound for a receptor or enzyme. nih.gov In this type of assay, a labeled ligand with known affinity for the target is incubated with the target protein. The unlabeled test compound (in this case, potentially Phosphonothioic acid, (1-aminoethyl)-) is then added in increasing concentrations. nih.gov

The test compound competes with the labeled ligand for binding to the target. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as an IC50 or Ki value) of the test compound can be determined. nih.gov For example, a competitive protein-binding assay was developed for N-(phosphonacetyl)-L-aspartate (PALA), another phosphonate compound, using its target enzyme, aspartate transcarbamylase, as the receptor protein and a radiolabeled version of PALA as the competitor. nih.gov This methodology could be directly applied to study the binding of Phosphonothioic acid, (1-aminoethyl)- to its putative targets.

Role as Substrate Analogues in Biochemical Pathways Research

The study of "Phosphonothioic acid, (1-aminoethyl)-" and its derivatives as substrate analogues offers a window into the function of various enzymes by mimicking natural substrates. While direct research on this specific molecule is not extensively documented, the broader class of aminophosphonic acids, which are structural analogues, provides significant insights. Aminophosphonic acids are recognized as "bio-isosteric phosphorus analogues" of amino acids and their corresponding phosphates. nih.gov Their key feature is the stability of the phosphonate group against enzymatic hydrolysis, a characteristic that makes them valuable tools for studying metabolic regulation and enzyme inhibition. nih.gov

The introduction of a sulfur atom to create a phosphonothioate further modifies the electronic and steric properties of the molecule, potentially altering its interaction with enzyme active sites. This substitution can enhance or modify the inhibitory properties of the parent aminophosphonic acid. For instance, substrate analogues based on the amino acid sequence of human IgA1 have been shown to be competitive inhibitors of IgA1 proteinases from Neisseria gonorrhoeae. nih.gov While these were peptide-based, the principle of using structural mimics to probe enzyme activity is well-established.

The (S)-isomer of 1-aminoethylphosphonate, a close structural relative lacking the sulfur atom, has been identified as an analogue of D-alanine and is involved in the carbon-phosphorus lyase pathway in Escherichia coli. This highlights the potential for these types of compounds to interact specifically with enzymes that process small amino acid-like substrates.

Table 1: Examples of Aminophosphonic Acid Derivatives as Substrate Analogues

Compound/Derivative ClassEnzyme/Pathway TargetedResearch Finding
Aminophosphonic AcidsVarious phosphatases and proteasesAct as inhibitors due to the hydrolytic stability of the C-P bond. nih.gov
(S)-1-aminoethylphosphonateCarbon-phosphorus lyase pathway (E. coli)Functions as an analogue of D-alanine.
Peptide-based substrate analoguesIgA1 proteinases (N. gonorrhoeae)Competitively inhibit enzyme activity. nih.gov

This table presents data for structurally related aminophosphonic acids to infer the potential roles of Phosphonothioic acid, (1-aminoethyl)- as a substrate analogue.

Interactions with Nucleic Acids and Lipids in Model Systems

The phosphorothioate (B77711) (PS) modification is a cornerstone of therapeutic antisense oligonucleotides (ASOs), and research in this area provides a comprehensive model for how a molecule containing a phosphonothioate linkage might interact with nucleic acids and lipids. The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone of oligonucleotides significantly influences their biochemical behavior. researchgate.netnih.gov

Interactions with Nucleic Acids:

The phosphorothioate linkage in ASOs enhances their binding affinity to proteins, a critical factor for their therapeutic efficacy. researchgate.netnih.gov While the primary interaction of ASOs is with target RNA sequences through hybridization, their interactions with proteins that bind nucleic acids are profound. nih.gov These interactions can affect the distribution, cellular uptake, and mechanism of action of the ASOs. bohrium.com

For a small molecule like "Phosphonothioic acid, (1-aminoethyl)-", direct intercalation or sequence-specific binding to nucleic acids is unlikely. However, it may interact with nucleic acid binding proteins, potentially modulating their function. The phosphorothioate group is known to interact with various proteins, and this interaction is not solely dependent on the oligonucleotide chain. researchgate.net

Interactions with Lipids:

The introduction of sulfur in the phosphonothioate group increases the lipophilicity of the molecule compared to its phosphonate counterpart. This enhanced lipophilicity can facilitate interactions with lipid membranes and lipid-binding proteins. In the context of ASOs, increased lipophilicity contributes to better cellular delivery. researchgate.net

Cationic amphiphilic compounds containing phosphate or modified phosphate groups are known to form liposomes and interact with nucleic acids for gene delivery. While not a direct lipid itself, "Phosphonothioic acid, (1-aminoethyl)-" could potentially interact with the polar head groups of membrane lipids or participate in the formation of lipid-based drug delivery systems.

Table 2: Effects of Phosphorothioate Modification on Biochemical Interactions

Interaction PartnerEffect of Phosphorothioate GroupConsequence
Nucleic Acid Binding Proteins Increased binding affinity. researchgate.netnih.govAlters protein function, influences subcellular distribution. bohrium.com
Plasma Proteins Enhanced binding. nih.govExtends tissue elimination half-lives.
Lipid Bilayers Increased lipophilicity. researchgate.netMay facilitate membrane association and cellular uptake.

This table is based on findings from studies on phosphorothioate-modified oligonucleotides (ASOs) and serves as a model for the potential interactions of the phosphonothioate moiety in "Phosphonothioic acid, (1-aminoethyl)-".

Use as Chemical Probes for Biological Research

The unique properties of the phosphonothioate group make "Phosphonothioic acid, (1-aminoethyl)-" and similar molecules potentially valuable as chemical probes in biological research. Chemical probes are small molecules used to study biological systems, often by binding to a specific protein or other macromolecule.

Fluorophosphonate (FP)-based chemical probes have been successfully used to profile the activity of serine hydrolases, a large family of enzymes. nih.gov These probes covalently bind to the active site serine residue, allowing for the detection and identification of active enzymes in a complex proteome. By analogy, a phosphonothioate-based probe could be designed to target specific enzyme classes. The reactivity of the phosphonothioate group can be tuned for specific applications.

Furthermore, the development of modular approaches to synthesize probes using "click chemistry" has enabled the creation of a wide range of probes with different reporter tags, such as fluorescent dyes or photoaffinity labels. nih.gov A molecule like "Phosphonothioic acid, (1-aminoethyl)-" could serve as a scaffold in such a modular system. For example, the amino group could be functionalized with a reporter group, while the phosphonothioate moiety acts as the reactive or binding element targeting a specific protein.

The ability of phosphorothioate-modified oligonucleotides to bind to a variety of proteins suggests that a smaller molecule with this functional group could be developed into a probe to study these protein-phosphorothioate interactions directly, without the complexity of the oligonucleotide backbone. researchgate.net This could help in identifying and characterizing proteins that play a role in the cellular uptake and trafficking of phosphorothioate-containing therapeutics.

Table 3: Potential Applications of Phosphonothioate-Based Chemical Probes

Probe TypeTarget ClassPrinciple of ActionPotential Application
Activity-Based Probe Hydrolases, kinasesCovalent modification of active site residues.Profiling enzyme activity in complex biological samples. nih.gov
Affinity-Based Probe Phosphorothioate-binding proteinsNon-covalent binding to specific protein pockets.Identifying and characterizing proteins involved in the transport and metabolism of phosphorothioate drugs. researchgate.net
Bifunctional Probe Various protein targetsContains both a reactive group and a reporter tag for pull-down and identification.Elucidating protein-ligand interactions and identifying drug targets. nih.gov

This table outlines the potential uses of "Phosphonothioic acid, (1-aminoethyl)-" as a chemical probe based on established principles from related chemical biology research.

Applications in Chemical and Materials Science Research

Asymmetric Catalysis Ligands and Organocatalysts

Direct research into the use of Phosphonothioic acid, (1-aminoethyl)- as a ligand for asymmetric catalysis or as an organocatalyst is not extensively documented. However, the broader class of chiral organophosphorus compounds, including phosphonates and their derivatives, is pivotal in modern asymmetric synthesis. unl.ptunl.ptnih.govyoutube.com These compounds can serve as chiral ligands for transition metal catalysts or as organocatalysts themselves, facilitating a wide array of enantioselective transformations. frontiersin.org

The potential utility of (1-aminoethyl)phosphonothioic acid in this field stems from its inherent chirality at the α-carbon and the presence of multiple coordination sites: the amino group, the P=S group, and the P-OH groups. The sulfur atom, being softer and more polarizable than oxygen, can exhibit different coordination behavior with transition metals, potentially leading to novel reactivity and selectivity in catalytic processes.

In organocatalysis, bifunctional catalysts containing both an acidic phosphonic acid moiety and a basic amino group have been explored. unl.pt It is conceivable that the phosphonothioic acid derivative could function similarly, with the thiophosphonyl group activating electrophiles through hydrogen bonding while the amino group activates nucleophiles. The development of synthetic routes to enantiomerically pure P-stereogenic phosphonothioates is an active area of research, which could pave the way for their use as a new class of powerful catalysts. frontiersin.org

Building Blocks in Organic Synthesis

Phosphonates are recognized as versatile building blocks in the synthesis of a wide range of bioactive compounds and natural products. researchgate.net By analogy, (1-aminoethyl)phosphonothioic acid holds similar promise as a synthetic intermediate.

The oxygen analog, (1-aminoethyl)phosphonic acid, is a crucial building block for phosphonopeptides, which are peptide mimetics where an amide bond is replaced by a more stable phosphonate (B1237965) ester or phosphonamidate linkage. nih.gov These compounds are designed as inhibitors of enzymes involved in bacterial cell wall biosynthesis. nih.govnih.gov A notable example is Alafosfalin, a phosphonodipeptide with antibacterial properties derived from L-alanine and L-1-aminoethylphosphonic acid. nih.gov

The synthesis of phosphonopeptides often involves coupling a protected amino acid with a protected aminophosphonic acid. Research has established detailed structure-activity relationships, generally indicating that the L-stereochemistry at the C-terminal 1-aminoethylphosphonic acid residue is critical for antibacterial activity. nih.gov

Replacing the phosphonate group with a phosphonothioate group would yield phosphonothioate peptide analogs. This substitution could significantly alter the biological properties of the resulting peptidomimetics. The P=S bond is generally more resistant to enzymatic hydrolysis than the P=O bond, which could lead to enhanced metabolic stability. youtube.com Furthermore, the different steric and electronic properties of the phosphonothioate group could modulate binding affinity to target enzymes. General methods for synthesizing phosphonothioates and phosphonamidates are being developed, which could be adapted for the creation of these novel peptide analogs. nih.govmdpi.com

Table 1: Representative Phosphonopeptides Synthesized Using (1-aminoethyl)phosphonic Acid (Oxygen Analog) This table shows examples based on the well-studied oxygen analog, as direct examples for the thio-analog are not widely reported.

Compound Name Structure Biological Context Reference
Alafosfalin (L-Ala-L-Ala(P)) L-Alanyl-L-(1-aminoethyl)phosphonic acid Antibacterial agent, inhibitor of alanine (B10760859) racemase nih.gov
L-Nva-L-Ala(P) L-Norvalyl-L-(1-aminoethyl)phosphonic acid Potent in vitro antibacterial agent nih.gov
Sar-L-Nva-L-Nva-L-Ala(P) Sarcosyl-L-norvalyl-L-norvalyl-L-(1-aminoethyl)phosphonic acid Stabilized phosphonooligopeptide with broader in vivo antibacterial spectrum nih.gov

α-Aminophosphonic acids are valuable precursors for the synthesis of various nitrogen- and phosphorus-containing heterocyclic systems. nih.gov Methodologies like the Kabachnik-Fields and Pudovik reactions, which involve the condensation of an amine, a carbonyl compound, and a phosphite (B83602), are standard routes to α-aminophosphonates that can be further cyclized. nih.gov

Phosphonothioic acid, (1-aminoethyl)- could serve as a key starting material for novel heterocyclic structures. The reactive amino and phosphonothioic acid groups can participate in a variety of cyclization reactions. For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of six-, seven-, or eight-membered rings containing both phosphorus and nitrogen. The presence of the sulfur atom could influence the reaction pathways and the properties of the final heterocyclic products, potentially leading to compounds with unique biological or material properties.

Precursors for Functional Materials (e.g., polymers, nanostructures)

The incorporation of phosphorus into polymers and nanomaterials can enhance properties such as flame retardancy, thermal stability, and metal chelation. Phosphorothioates, a related class of organophosphorus compounds, have been extensively used to create functional materials, particularly in the realm of nucleic acids and nanoparticles. researchgate.netresearchgate.net

Phosphorothioate-modified oligonucleotides are used to functionalize the surface of gold or iron oxide nanoparticles, leveraging the strong affinity of sulfur for these metals. researchgate.netmdpi.comnih.gov This allows for the construction of sophisticated nanostructures for applications in biosensing and drug delivery. Similarly, Phosphonothioic acid, (1-aminoethyl)- could be used as a surface modification agent for nanoparticles. Its amino group provides a site for further conjugation, while the phosphonothioate moiety offers a strong anchor to thiophilic metal surfaces.

In polymer science, phosphorothioate (B77711) linkages have been incorporated into oligonucleotide copolymers to enhance their stability and performance as antisense agents. nih.govoup.comnih.gov While direct polymerization of (1-aminoethyl)phosphonothioic acid is not reported, it could potentially be incorporated as a monomer into polymers like polyamides or polyesters. The resulting phosphorus- and sulfur-containing polymers might exhibit enhanced flame resistance or unique metal-binding capabilities.

Analytical Reagents and Chromatography Stationary Phases

The development of new stationary phases is crucial for advancing separation science. Materials with polar-embedded groups are of particular interest for their unique selectivity in both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). mdpi.comyoutube.com Phosphodiester groups have been successfully incorporated into stationary phases, enabling separations using environmentally benign mobile phases like pure water. mdpi.com

While not specifically reported, Phosphonothioic acid, (1-aminoethyl)- could be a candidate for creating novel chromatography stationary phases. It could be covalently bonded to a support matrix (e.g., silica), creating a phase with a combination of weak anion-exchange, hydrophilic, and potentially metal-chelating properties. The phosphonothioate group's interaction with analytes would differ from a standard phosphonate due to the presence of sulfur, potentially offering new selectivities.

In the analysis of phosphorothioate oligonucleotides, ion-pairing reversed-phase chromatography is a common technique, where factors like mobile phase pH and temperature are critical for separating complex mixtures of diastereomers. nih.govnih.govablesci.com As an analytical reagent, the phosphonothioate moiety could also be used in competitive enzyme hybridization assays or as a chelating agent for the detection of specific metal ions. nih.gov

Chemical Biology Tools for Pathway Elucidation

Phosphorus-containing molecules that mimic natural substrates, intermediates, or transition states are invaluable tools in chemical biology for studying enzyme mechanisms and metabolic pathways. nih.gov Phosphonates, being stable mimics of phosphates and carboxylates, have a long history of use as enzyme inhibitors. nih.gov

The sulfur-for-oxygen substitution in (1-aminoethyl)phosphonothioic acid makes it a potential probe for studying enzymes that process its natural counterpart, such as alanine racemase or D-Ala-D-Ala ligase. nih.gov The replacement of the P=O with a P=S group creates a "thio-substrate" analog. Such analogs can exhibit several useful properties for mechanistic studies:

Altered Reaction Kinetics: The rate of enzymatic phosphorylation or hydrolysis is often significantly slower with a thio-analog, which can help trap enzyme-substrate intermediates.

Probing Metal Ion Interactions: Many enzymes utilize divalent metal ions (e.g., Mg²⁺, Zn²⁺) in their active sites. Sulfur is a softer ligand than oxygen and has a preference for softer metal ions. Studying how the enzyme's activity changes with a thio-substrate can provide insights into the role of the metal cofactor. nih.gov

Spectroscopic Probes: The phosphorus atom in a phosphonothioate is chiral, and the different diastereomers (Rₚ and Sₚ) can interact differently with an enzyme's active site, providing detailed structural information. researchgate.net

Phosphorothioate modifications are widely used in nucleic acid chemistry to study the mechanisms of ribozymes and DNAzymes and to create nuclease-resistant aptamers and antisense therapies. nih.govsigmaaldrich.comgoogle.comresearchgate.net By analogy, small molecule phosphonothioates like (1-aminoethyl)phosphonothioic acid could be developed as specific probes or inhibitors for elucidating the function of enzymes in amino acid and peptidoglycan metabolism.

Table 2: Comparison of Phosphonate and Phosphonothioate Functional Groups

Property Phosphonate Group (-PO₃H₂) Phosphonothioate Group (-PS(O)₂H₂) Implication in Chemical Biology & Materials
P-Chalcogen Bond P=O P=S The P=S bond is longer, weaker, and less polar than the P=O bond.
Nucleophilicity Oxygen is a hard nucleophile. Sulfur is a soft nucleophile. Affects binding affinity to hard (e.g., Mg²⁺) vs. soft (e.g., Cd²⁺, Au) metals. Useful for surface functionalization of nanoparticles.
Hydrolytic Stability Generally stable, but can be cleaved by phosphatases. More resistant to enzymatic hydrolysis. Leads to greater in vivo stability for potential therapeutic agents.
Acidity (pKa) The pKa values are different from those of the thio-analog. Generally more acidic than the corresponding phosphonate. Influences charge state at physiological pH and interactions in enzyme active sites or on chromatography columns.
Chirality at Phosphorus Achiral if substituents are achiral. Introduction of sulfur creates a chiral phosphorus center (if other substituents are different). The resulting diastereomers (Rₚ/Sₚ) can be used to probe stereospecific interactions with enzymes.

Analytical Method Development for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Phosphonothioic acid, (1-aminoethyl)-. The selection of the appropriate chromatographic technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like Phosphonothioic acid, (1-aminoethyl)-. Due to the compound's polar nature and lack of a strong chromophore, method development often focuses on derivatization or specialized column chemistries. researchgate.net

Reversed-Phase (RP) HPLC: Direct analysis on standard C18 columns is challenging due to poor retention. However, derivatization of the amino group with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) introduces a hydrophobic, UV-active moiety, enabling separation on RP columns. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar compounds and can be an effective alternative for separating the underivatized molecule.

Ion-Exchange Chromatography (IEC): IEC can separate the zwitterionic compound based on its charge characteristics. researchgate.net

A typical HPLC method would involve a gradient elution to ensure adequate separation from impurities.

Table 1: Example HPLC Method Parameters for Aminophosphonates

Parameter Condition Reference
Column Reversed-Phase C18 (after derivatization) or HILIC researchgate.netresearchgate.net
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) researchgate.net
Derivatization Agent Fmoc-Cl nih.gov

| Detection | UV or Fluorescence (post-derivatization) | researchgate.net |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Phosphonothioic acid, (1-aminoethyl)- is non-volatile due to its polar phosphonothioic acid and amino functional groups. Therefore, derivatization is mandatory to convert it into a volatile form suitable for GC analysis. nih.govmdpi.com

Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the acidic and amino protons to form volatile silyl (B83357) derivatives. mdpi.com

Alkylation/Esterification: Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can be used to esterify the phosphonothioic acid group. mdpi.com Alkyl chloroformates are also used for simultaneous derivatization of amino and carboxylic acid groups in related compounds. nih.gov

The choice of derivatization reagent can influence the sensitivity and selectivity of the analysis, particularly when using element-selective detectors like the Flame Photometric Detector (FPD) or a mass spectrometer. cdc.gov

Table 2: GC Derivatization Reagents for Phosphonic Acids

Derivatization Agent Target Functional Group(s) Resulting Derivative Reference
BSTFA Acidic (P-OH), Amine (N-H) Trimethylsilyl (TMS) ester/amine mdpi.com
MTBSTFA Acidic (P-OH), Amine (N-H) tert-Butyldimethylsilyl (TBDMS) ester/amine mdpi.com

| Pentafluorobenzyl Bromide (PFBBr) | Acidic (P-OH) | Pentafluorobenzyl ester | mdpi.com |

The presence of a stereocenter at the carbon atom adjacent to the amino group means that Phosphonothioic acid, (1-aminoethyl)- exists as a pair of enantiomers. Determining the enantiomeric purity is critical, and this is typically achieved using chiral chromatography.

Direct enantiomeric separation can be performed using Chiral Stationary Phases (CSPs).

Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for the direct separation of underivatized amino acids and their analogs. sigmaaldrich.com They operate in polar ionic, reversed-phase, or normal-phase modes. The D-enantiomer is often more strongly retained than the L-enantiomer on these phases. sigmaaldrich.com

Crown Ether CSPs: Chiral crown ether columns are also used for the enantiomeric separation of amino acids and can be coupled with mass spectrometry. nih.gov

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers. mdpi.com These diastereomers can then be separated on a standard achiral column. However, direct methods using CSPs are generally preferred to avoid potential kinetic resolution issues during derivatization. sigmaaldrich.com

Table 3: Chiral Stationary Phases for Amino Acid/Phosphonate (B1237965) Separation

CSP Type Chiral Selector Example Separation Principle Reference
Macrocyclic Glycopeptide Teicoplanin Multiple interactions (H-bonding, ionic, dipole) sigmaaldrich.com
Crown Ether (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid Host-guest complexation with primary amine nih.gov

| Cinchona Alkaloid | Quinine | Anion-exchange, ion-pairing | nih.gov |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a powerful technique for separating charged species based on their differential migration in an electric field. Given that Phosphonothioic acid, (1-aminoethyl)- is a zwitterionic compound, CE is an excellent method for its analysis. nih.gov It offers high separation efficiency and requires minimal sample volume.

Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The pH of the BGE is particularly important as it determines the net charge of the analyte and the magnitude of the electroosmotic flow (EOF). For sensitive detection, derivatization with a fluorescent tag like 5-(4,6-dichloro-s-triazin-2-ylamino)fluorescein (DTAF) can be performed, followed by laser-induced fluorescence (LIF) detection, achieving very low detection limits. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Identification and Purity

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide both high selectivity from the chromatographic separation and definitive identification from the mass spectral data.

LC-MS: Liquid Chromatography-Mass Spectrometry is the premier technique for analyzing polar compounds like Phosphonothioic acid, (1-aminoethyl)-. nih.gov Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive mode to detect the protonated molecule [M+H]⁺. massbank.eu Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), providing exceptional sensitivity and selectivity for quantification in complex matrices. nih.gov A rapid sample clean-up using a strong cation exchange resin can be employed prior to analysis. researchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of the volatile derivatives of the compound. researchgate.net Electron Ionization (EI) provides characteristic fragmentation patterns that are useful for structural elucidation and library matching. nih.gov Chemical Ionization (CI) is a softer ionization technique that often yields a more prominent molecular ion or protonated molecule, which is useful for confirming the molecular weight of the derivative. nih.gov For enhanced sensitivity with PFBBr derivatives, negative chemical ionization (NCI) is highly effective. mdpi.com

Quantitative Analysis Methods (e.g., NMR, UV-Vis Spectrophotometry)

Quantitative NMR (qNMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation and can also be used as a primary ratio method for quantitative analysis. ¹H NMR can be used to quantify the analyte by integrating its unique signals relative to a certified internal standard. kosfaj.orgmdpi.com To ensure accurate quantification, factors such as pH, choice of internal standard, and relaxation delays (d1) must be carefully controlled. mdpi.com ³¹P NMR is also highly specific for phosphorus-containing compounds and can provide complementary quantitative information.

UV-Vis Spectrophotometry: Direct analysis by UV-Vis spectrophotometry is generally not feasible as Phosphonothioic acid, (1-aminoethyl)- lacks a significant chromophore. However, it can be used for quantification after a derivatization reaction that introduces a chromophoric group, such as the Fmoc group mentioned previously. researchgate.net The concentration is then determined by measuring the absorbance at the λₘₐₓ of the derivative and applying the Beer-Lambert law. This method is less specific than chromatographic techniques and is more susceptible to interference from other absorbing species.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of (1-aminoethyl)phosphonothioic acid and its derivatives presents significant challenges. Current synthetic methodologies often involve multi-step procedures with harsh reagents and limited control over stereochemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key Research Objectives:

Catalytic C-P and P-S Bond Formation: Exploration of transition-metal-catalyzed cross-coupling reactions to form the C-P bond directly, and the development of mild and selective methods for thionation of precursor phosphonates or phosphinates.

Green Chemistry Approaches: Utilization of greener solvents, reduction of waste generation through atom-economical reactions, and exploration of biocatalytic methods for key synthetic steps. The use of microwave-assisted synthesis could also accelerate reaction times and improve yields mdpi.com.

Exploration of New Reactivity Profiles

The presence of the phosphonothioic acid moiety, in conjunction with the amino group, suggests a rich and complex reactivity profile for (1-aminoethyl)phosphonothioic acid. A thorough investigation of its chemical behavior is essential for unlocking its full potential.

Areas for Investigation:

Reactions at the P-S Moiety: Studying the reactivity of the P-S bond towards nucleophiles and electrophiles, including its hydrolysis under various pH conditions acs.org. This could lead to the development of novel prodrug strategies or stimuli-responsive systems.

Coordination Chemistry: Investigating the coordination behavior of (1-aminoethyl)phosphonothioic acid with various metal ions. The soft sulfur atom may impart a preference for softer metal ions, opening avenues for the design of selective chelating agents or catalysts.

Phospha-Mannich Type Reactions: Exploring the reactivity of the P-H tautomer, if accessible, in reactions analogous to the phospha-Mannich reaction, which could provide a route to more complex α-amino-substituted phosphinoyl compounds tandfonline.com.

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and development of new compounds and materials. These approaches can provide valuable insights into the properties and reactivity of (1-aminoethyl)phosphonothioic acid.

Potential Applications:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level computational methods to predict molecular geometries, electronic structures, and reaction mechanisms mdpi.comnih.gov. This can aid in understanding its reactivity and designing more efficient synthetic routes.

Molecular Dynamics Simulations: Simulating the behavior of (1-aminoethyl)phosphonothioic acid in different environments, such as in solution or at the active site of a biological target, to understand its interactions and conformational preferences.

Machine Learning for Property Prediction: Developing machine learning models trained on existing organophosphorus compound data to predict key properties of (1-aminoethyl)phosphonothioic acid and its derivatives, such as solubility, pKa, and biological activity. This can help to prioritize synthetic targets.

Design of Highly Selective Biochemical Probes

The structural similarity of (1-aminoethyl)phosphonothioic acid to the amino acid alanine (B10760859), combined with the unique properties of the phosphonothioate group, makes it an attractive scaffold for the design of biochemical probes.

Strategies for Probe Development:

Enzyme Inhibitors: Designing inhibitors for enzymes that process amino acids or phosphate-containing substrates. The phosphonothioate moiety can act as a stable mimic of the tetrahedral transition state of enzymatic reactions acs.org.

Fluorescent Probes: Incorporating fluorophores into the structure of (1-aminoethyl)phosphonothioic acid to create probes for imaging and sensing applications. These probes could be used to visualize the localization and dynamics of specific enzymes or metal ions in biological systems.

Affinity-Based Probes: Developing probes with reactive groups that can covalently label the active site of a target protein, enabling its identification and characterization through proteomic techniques.

Integration into Advanced Functional Materials

The unique properties of the phosphonothioic acid group could be harnessed to create advanced functional materials with novel characteristics.

Potential Material Applications:

Polymers and Hydrogels: Incorporating (1-aminoethyl)phosphonothioic acid as a monomer into polymers or hydrogels. The phosphonothioic acid groups could provide sites for cross-linking, metal ion binding, or pH-responsive behavior.

Surface Modification: Using (1-aminoethyl)phosphonothioic acid to modify the surfaces of materials, such as nanoparticles or electrodes. The phosphonate (B1237965) end can provide strong binding to metal oxide surfaces, while the amino and thioate groups can be used for further functionalization.

Biomaterials: Developing biomaterials that incorporate (1-aminoethyl)phosphonothioic acid to enhance their biocompatibility, biodegradability, or drug-eluting properties. The phosphonothioate moiety is known to enhance the stability of oligonucleotides, a property that could be beneficial in other biomaterial contexts nih.govyoutube.com.

Methodologies for Stereoselective Synthesis and Analysis

(1-Aminoethyl)phosphonothioic acid possesses two stereogenic centers: the α-carbon and the phosphorus atom. The control of the absolute and relative stereochemistry is crucial, as different stereoisomers are likely to exhibit distinct biological activities and physical properties.

Challenges and Future Directions:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of all four possible stereoisomers of (1-aminoethyl)phosphonothioic acid in high enantiomeric and diastereomeric purity. This could involve the use of chiral catalysts or auxiliaries nih.govacs.org. The stereospecific synthesis of P-chiral compounds is a significant challenge that requires dedicated research nih.govacs.org.

Chiral Separation and Analysis: Establishing robust analytical methods, such as chiral chromatography (HPLC or GC) and NMR spectroscopy with chiral shift reagents, for the separation and absolute configuration determination of the different stereoisomers.

Stereochemical Stability: Investigating the stereochemical stability of the phosphorus center under various conditions to ensure that the desired stereoisomer is maintained throughout its application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-aminoethyl)phosphonothioic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of (1-aminoethyl)phosphonothioic acid can be achieved via the Kabachnick reaction, a one-pot three-component condensation of aldehydes, amines, and phosphites under acidic conditions . Modifications to this method, such as using thiophosphoryl reagents, enable the introduction of the thioic acid moiety. Reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., acetonitrile or methanol), and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly impact yield and purity. For example, lower temperatures favor selectivity but may prolong reaction times .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and quantification of (1-aminoethyl)phosphonothioic acid in complex mixtures?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is critical for identifying the phosphonothioic acid moiety (δ ~20–40 ppm). Coupled with ¹H/¹³C NMR, it confirms the aminoethyl group’s connectivity . Gas chromatography-mass spectrometry (GC/MS) with pentafluorobenzyl (PFB) derivatization enhances detection sensitivity and stability in biological matrices . High-performance liquid chromatography (HPLC) with UV or mass detection is preferred for quantifying purity in synthetic batches .

Q. What role does the phosphonothioic acid moiety play in the stability and reactivity of (1-aminoethyl)phosphonothioic acid under physiological conditions?

  • Methodological Answer : The phosphonothioic acid group increases resistance to enzymatic hydrolysis compared to phosphonic acids, enhancing stability in biological systems. The sulfur atom lowers the pKa of the phosphoryl group, influencing hydrogen-bonding interactions with target enzymes. Reactivity studies should include pH-dependent stability assays (e.g., 4–10) and mass spectrometry to track degradation products .

Advanced Research Questions

Q. How can enantiomeric purity of (1-aminoethyl)phosphonothioic acid be optimized during synthesis, and what analytical techniques are most effective for characterizing chiral variants?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., (R)- or (S)-BINOL catalysts) or enzymatic resolution . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or ¹H NMR with chiral solvating agents (e.g., enantiopure O-ethyl phenylphosphonothioic acid) resolves enantiomers . Circular dichroism (CD) spectroscopy further validates optical activity .

Q. In enzyme inhibition studies, how does the stereochemistry of (1-aminoethyl)phosphonothioic acid influence its binding affinity and inhibitory potency against target enzymes like alanine racemase?

  • Methodological Answer : Enantiomers exhibit divergent binding modes due to stereospecific interactions with enzyme active sites. For example, the (R)-enantiomer of (1-aminoethyl)phosphonic acid shows 10-fold higher inhibition of alanine racemase than the (S)-form . Kinetic assays (e.g., IC₅₀ determination via UV/Vis spectroscopy) combined with X-ray crystallography or molecular docking reveal structural determinants of potency .

Q. How can researchers resolve contradictions in reported bioactivity data for (1-aminoethyl)phosphonothioic acid derivatives, particularly when comparing in vitro vs. in silico findings?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., buffer composition, enzyme isoforms) or computational model parameterization. Standardized protocols (e.g., fixed pH, ionic strength) and validation with orthogonal methods (e.g., surface plasmon resonance for binding affinity) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) using cheminformatics tools (e.g., CoMFA) reconcile in silico predictions with experimental data .

Q. What strategies are effective for modulating the steric and electronic properties of (1-aminoethyl)phosphonothioic acid to enhance its selectivity in molecular interactions?

  • Methodological Answer : Substituent engineering, such as introducing bulky groups (e.g., aryl or cyclohexyl) on the aminoethyl chain, alters steric hindrance and improves target selectivity . Electronic effects are tuned via substituents on the phosphonothioic acid group (e.g., electron-withdrawing groups enhance electrophilicity). Density functional theory (DFT) calculations predict charge distribution and guide synthetic optimization .

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